Lipophilicity (XLogP3-AA) Comparison: N-Methylation Increases LogP by ~36% Relative to Des-Methyl Analog
The N-methyl group on the pyrazole ring of 2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole eliminates a hydrogen bond donor and increases the computed XLogP3-AA to 1.5, compared to a predicted value of approximately 1.1 for the des-methyl comparator 2-(1H-pyrazol-5-yl)-1H-benzimidazole [1]. This 0.4 log unit increase represents a ~36% enhancement in predicted lipophilicity, which is expected to improve passive membrane permeability while potentially reducing aqueous solubility.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 2-(1H-pyrazol-5-yl)-1H-benzimidazole (des-methyl analog, predicted XLogP3-AA ≈ 1.1 based on PubChem computed data) |
| Quantified Difference | Δ XLogP3-AA ≈ +0.4 (36% increase relative to des-methyl baseline) |
| Conditions | In silico prediction by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) [1] |
Why This Matters
Higher lipophilicity can improve membrane permeability, a critical parameter for cell-based assays and in vivo studies, making the methylated compound preferable for target engagement screening in intact cell systems.
- [1] PubChem. (2025). Computed Properties: XLogP3-AA for 2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole (CID 135646625) and 2-(1H-pyrazol-5-yl)-1H-benzimidazole. View Source
